7-Bromo-1,8-naphthyridin-2(1H)-one 7-Bromo-1,8-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660439
InChI: InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
SMILES: C1=CC(=O)NC2=C1C=CC(=N2)Br
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

7-Bromo-1,8-naphthyridin-2(1H)-one

CAS No.:

Cat. No.: VC13660439

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,8-naphthyridin-2(1H)-one -

Specification

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 7-bromo-1H-1,8-naphthyridin-2-one
Standard InChI InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Standard InChI Key CPBXTYUAQCPCCO-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=C1C=CC(=N2)Br
Canonical SMILES C1=CC(=O)NC2=C1C=CC(=N2)Br

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 7-bromo-7H-1,8-naphthyridin-2-one reflects its bicyclic framework, bromine substitution, and ketone functionalization. The naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8, while the bromine atom occupies position 7, adjacent to the ketone group at position 2. This arrangement creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Comparative Structural Analysis

A related compound, 7-bromo-2,3-dihydro naphthyridin-4(1H)-one (CAS BB32-3439), features partial saturation of the naphthyridine ring, resulting in distinct physicochemical and biological behaviors. Unlike the fully aromatic target compound, this dihydro derivative exhibits reduced planarity, altering its solubility and synthetic utility . Similarly, 3-bromo-1,7-naphthyridin-8(7H)-one (CAS 1375301-90-8) demonstrates how bromine positioning affects molecular properties, underscoring the importance of regiochemistry in naphthyridine derivatives .

Physicochemical Properties

7-Bromo-1,8-naphthyridin-2(1H)-one is a solid at room temperature, with the following key properties :

PropertyValue
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
CAS Number934559-24-7
SolubilitySoluble in DMSO
Storage ConditionsStore at room temperature

Stock solutions are typically prepared at concentrations of 10 mM in dimethyl sulfoxide (DMSO), with aliquots stored at -20°C for up to one month or -80°C for six months. Solubility can be enhanced via sonication at 37°C .

Applications in Research and Industry

This compound serves primarily as a building block in medicinal chemistry, enabling:

  • Cross-coupling reactions: Suzuki-Miyaura couplings for biaryl synthesis.

  • Library development: Diversification of naphthyridine-based compound libraries.

In material science, its planar structure and halogen substituent make it a candidate for organic semiconductors or luminescent materials, though applications remain exploratory .

Comparative Analysis with Related Naphthyridine Derivatives

CompoundKey FeaturesBiological Relevance
7-Bromo-2,3-dihydro[1, naphthyridin-4(1H)-onePartially saturated ring; MW 227.06Enhanced solubility
3-Bromo-1,7-naphthyridin-8(7H)-oneBromine at position 3Distinct target interactions

The target compound’s 7-bromo substitution optimizes steric and electronic interactions in protein binding pockets, distinguishing it from positional isomers .

Future Perspectives and Research Directions

  • Pharmacological profiling: High-throughput screening against disease-relevant targets.

  • Synthetic methodology: Development of greener bromination protocols.

  • Material applications: Exploration in organic electronics.

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